

Retro-Inverso Spadin Analogs: A Comparative Guide to Enhanced Stability and Efficacy

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For Researchers, Scientists, and Drug Development Professionals

The quest for stable and effective peptide-based therapeutics for neuropsychiatric disorders has led to innovative strategies to overcome the inherent limitations of natural peptides, such as rapid degradation. **Spadin**, a natural peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has emerged as a promising antidepressant by inhibiting the TWIK-related potassium channel-1 (TREK-1).[1][2] However, its therapeutic potential is hampered by a short in vivo half-life.[3] This guide provides a comprehensive comparison of **Spadin** and its retro-inverso analogs, focusing on their enhanced stability and antidepressant-like effects, supported by experimental data.

Enhanced Stability and Bioactivity of Retro-Inverso Spadin Analogs

Retro-inverso peptides are synthesized with a reversed amino acid sequence and inverted chirality (L- to D-amino acids).[2] This modification preserves the spatial orientation of the side chains, crucial for biological activity, while making the peptide bonds unrecognizable to most endogenous proteases, thus significantly increasing their resistance to degradation.[4][5]

Two prominent retro-inverso analogs of **Spadin**, designated as Analog 3 and Analog 8, have been synthesized and characterized to exhibit superior properties compared to the parent peptide.[2]



Comparative Performance Data

The following tables summarize the key performance metrics of **Spadin** and its retro-inverso analogs based on published experimental data.

Table 1: Peptide Sequences

Peptide	Sequence (N-terminus to Modifications C-terminus)	
Spadin	Ac-APLPRVFLFGLLPGGR- NH2	Acetylated N-terminus, Amidated C-terminus
Analog 3	Ac-rggpllgflvrplpa-NH2 (all D-amino acids)	Retro-inverso of Spadin, Acetylated N-terminus, Amidated C-terminus
Analog 8	Ac-rggpllgflvrplpaqg-NH2 (all D-amino acids)	Extended retro-inverso of Spadin, Acetylated N-terminus, Amidated C-terminus

Ac represents an acetyl group, and NH2 represents an amide group. Lowercase letters for analogs indicate D-amino acids.

Table 2: TREK-1 Channel Inhibition

Peptide	IC50 (nM) for hTREK-1 Inhibition	Fold Increase in Affinity vs. Spadin
Spadin	56.39 ± 0.01	-
Analog 3	11.5 ± 0.59	~5x
Analog 8	9.95 ± 0.85	~6x

Data from electrophysiology measurements on h-TREK-1/HEK cell line.[2]

Table 3: In Vivo Efficacy (Antidepressant-like Effects)



Peptide	Forced Swim Test (Immobility Time in seconds) - Acute	Novelty Suppressed Feeding Test (Latency to Feed in seconds) - Sub-chronic (4 days)	In Vivo Duration of Action (Forced Swim Test)
Saline	166.13 ± 5.54	305.00 ± 62.47	-
Spadin	107.40 ± 5.05	151.11 ± 17.70	Efficacy decreases after 7 hours, biological half-life ~6 hours
Analog 3	135.10 ± 8.11	143.88 ± 23.42	Efficacy maintained for at least 16 hours
Analog 8	83.60 ± 9.01	167.00 ± 22.96	Efficacy maintained for at least 16 hours

Data from behavioral tests in mice.[3]

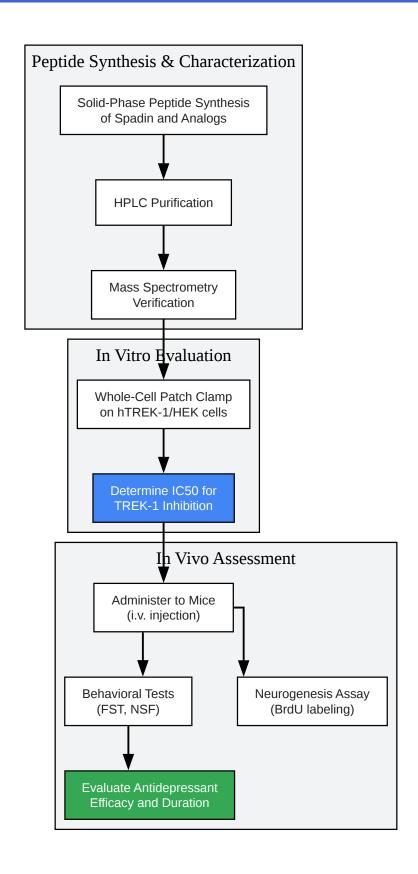
Signaling Pathway and Experimental Workflows

The antidepressant effects of **Spadin** and its analogs are mediated through the inhibition of the TREK-1 potassium channel, which leads to neuronal depolarization and downstream signaling cascades that promote neurogenesis.









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